![molecular formula C10H20N2O2 B13391450 Butanamide, N-[2-(diethylamino)ethyl]-3-oxo- CAS No. 590424-03-6](/img/structure/B13391450.png)
Butanamide, N-[2-(diethylamino)ethyl]-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)ethyl]-3-oxobutanamide: is an organic compound with the molecular formula C10H20N2O2 It is a derivative of butanamide, featuring a diethylaminoethyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(diethylamino)ethyl]-3-oxobutanamide typically involves the reaction of diethylamine with ethyl acetoacetate. The process can be summarized as follows:
Reaction of Diethylamine with Ethyl Acetoacetate: Diethylamine is reacted with ethyl acetoacetate under controlled conditions to form the desired product. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 25°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N-[2-(diethylamino)ethyl]-3-oxobutanamide.
Industrial Production Methods: Industrial production of N-[2-(diethylamino)ethyl]-3-oxobutanamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(diethylamino)ethyl]-3-oxobutanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding carboxylic acid derivative.
Reduction: Reduction of N-[2-(diethylamino)ethyl]-3-oxobutanamide can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major product is the corresponding alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Scientific Research Applications
Chemistry: N-[2-(diethylamino)ethyl]-3-oxobutanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has been investigated for its effects on cellular processes and its potential use in drug development.
Medicine: N-[2-(diethylamino)ethyl]-3-oxobutanamide has shown promise in preclinical studies as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for further investigation in the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-3-oxobutanamide involves its interaction with specific molecular targets. The diethylaminoethyl group allows the compound to interact with enzymes and receptors, modulating their activity. The ketone functional group can participate in various chemical reactions, further influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as a modulator of cellular signaling pathways.
Comparison with Similar Compounds
N-[2-(diethylamino)ethyl]benzamide: This compound shares the diethylaminoethyl group but has a benzamide core instead of a butanamide core.
N-[2-(diethylamino)ethyl]-5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide:
N-[2-(diethylamino)ethyl]-4-acetamidobenzamide:
Uniqueness: N-[2-(diethylamino)ethyl]-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with molecular targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
590424-03-6 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-oxobutanamide |
InChI |
InChI=1S/C10H20N2O2/c1-4-12(5-2)7-6-11-10(14)8-9(3)13/h4-8H2,1-3H3,(H,11,14) |
InChI Key |
LNVGRTNYNVXJOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391369.png)
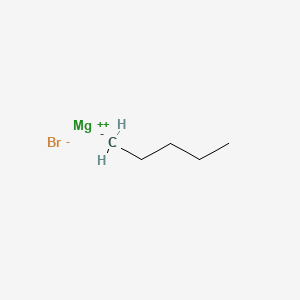
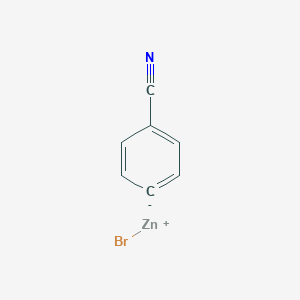
![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
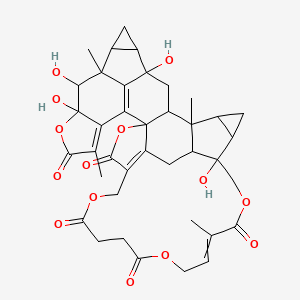
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
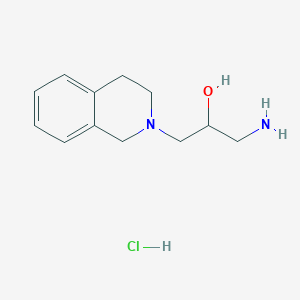
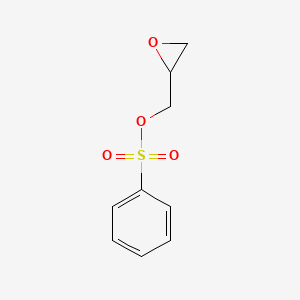
![3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B13391409.png)
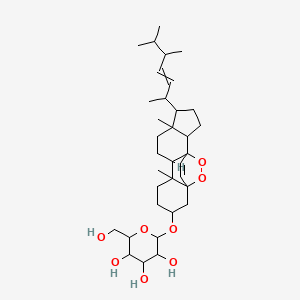
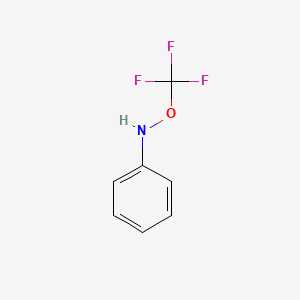
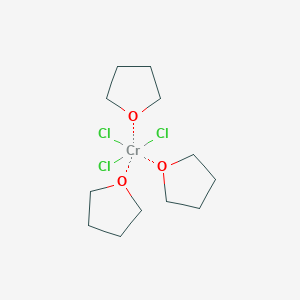
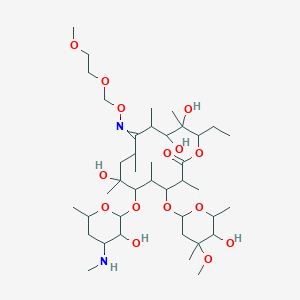
![cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)
